molecular formula C19H30N8O5 B12305853 N-[2-[(2-amino-3-methylbutanoyl)amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide

N-[2-[(2-amino-3-methylbutanoyl)amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide

Cat. No.: B12305853
M. Wt: 450.5 g/mol
InChI Key: AOWXTXLTBLLDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(2-amino-3-methylbutanoyl)amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide is a complex organic compound with a unique structure that includes amino, nitro, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-amino-3-methylbutanoyl)amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the amino acid derivative: The synthesis begins with the preparation of 2-amino-3-methylbutanoic acid, which is then converted into its corresponding amide derivative.

    Coupling reactions: The amide derivative is then coupled with other intermediates, such as 4-nitroaniline, under specific reaction conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-amino-3-methylbutanoyl)amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-[(2-amino-3-methylbutanoyl)amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[(2-amino-3-methylbutanoyl)amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Valine: An amino acid with a similar structure but lacking the nitro and amide groups.

    2-Amino-3,3-dimethylbutanoic acid: A leucine derivative with structural similarities.

Uniqueness

N-[2-[(2-amino-3-methylbutanoyl)amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H30N8O5

Molecular Weight

450.5 g/mol

IUPAC Name

N-[2-[(2-amino-3-methylbutanoyl)amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide

InChI

InChI=1S/C19H30N8O5/c1-11(2)16(20)18(30)24-10-15(28)26-17(29)14(4-3-9-23-19(21)22)25-12-5-7-13(8-6-12)27(31)32/h5-8,11,14,16,25H,3-4,9-10,20H2,1-2H3,(H,24,30)(H4,21,22,23)(H,26,28,29)

InChI Key

AOWXTXLTBLLDBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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